Carbamic acid, (3,3-dinitropentamethylene)di-, dimethyl ester (6CI,7CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate is a chemical compound with the molecular formula C9H16N4O8. It is characterized by the presence of two nitro groups and two carbamate groups attached to a pentane backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate typically involves the nitration of a suitable precursor followed by carbamate formation. One common method involves the nitration of 1,5-dinitropentane, followed by the reaction with dimethyl carbamate under controlled conditions . The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate may involve large-scale nitration and carbamate formation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 3,3-dinitropentane-1,5-diyldicarbamate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carbamate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Diethyl pentane-1,5-diyldicarbamate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl ethane-1,2-diyldicarbamate: Similar structure but with a shorter carbon chain.
Dimethyl butane-1,4-diyldicarbamate: Similar structure but with a different carbon chain length.
Uniqueness
Dimethyl 3,3-dinitropentane-1,5-diyldicarbamate is unique due to the presence of both nitro and carbamate groups on the same molecule, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Biological Activity
Carbamic acid, (3,3-dinitropentamethylene)di-, dimethyl ester (6CI,7CI), is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its dinitro-substituted structure, which contributes to its reactivity and biological effects. The chemical formula can be represented as follows:
- Molecular Formula : C₇H₁₄N₂O₄
- Molecular Weight : 174.20 g/mol
Biological Activity Overview
The biological activity of carbamic acid derivatives often relates to their ability to interact with biological systems, particularly through enzyme inhibition or modulation of neurotransmitter levels. The following sections detail specific activities observed in research studies.
1. Enzyme Inhibition
Research has indicated that carbamic acid derivatives can act as inhibitors for various enzymes, particularly acetylcholinesterase (AChE). This inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's disease.
- Case Study : A study on a related compound showed that it inhibited AChE activity both in vitro and in vivo, leading to increased acetylcholine levels in neuronal cells. This suggests a potential therapeutic application for enhancing cognitive function in neurodegenerative conditions .
2. Neuroprotective Effects
The neuroprotective properties of carbamic acid derivatives have been highlighted in several studies. These compounds may protect neurons from oxidative stress and toxicity induced by pathological proteins.
- Research Findings : In one study, a derivative of carbamic acid demonstrated significant antioxidant properties and protected neuronal cells against amyloid-beta toxicity. This suggests that such compounds could be beneficial in treating Alzheimer's disease by mitigating oxidative damage .
3. Toxicological Considerations
While exploring the biological activities, it is crucial to consider the toxicological aspects associated with carbamic acid derivatives. The presence of nitro groups can enhance toxicity profiles, necessitating careful evaluation.
- Toxicity Data : Historical data on related compounds indicate that exposure can lead to various toxicological effects, including neurotoxicity and potential carcinogenicity. Regulatory assessments are essential to ensure safe handling and application .
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of carbamic acid, (3,3-dinitropentamethylene)di-, dimethyl ester (6CI,7CI):
Properties
CAS No. |
90770-87-9 |
---|---|
Molecular Formula |
C9H16N4O8 |
Molecular Weight |
308.25 g/mol |
IUPAC Name |
methyl N-[5-(methoxycarbonylamino)-3,3-dinitropentyl]carbamate |
InChI |
InChI=1S/C9H16N4O8/c1-20-7(14)10-5-3-9(12(16)17,13(18)19)4-6-11-8(15)21-2/h3-6H2,1-2H3,(H,10,14)(H,11,15) |
InChI Key |
UQXPZOFUYWYKRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCC(CCNC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.